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Cat. No.: B1165588 Get Quote

This technical support center provides troubleshooting guidance and frequently asked

questions to help researchers, scientists, and drug development professionals address

mitochondrial contamination in cytosolic extracts.

Troubleshooting Guide
Mitochondrial contamination can significantly impact the results of downstream applications

such as Western blotting, immunoprecipitation, and enzyme activity assays. The following table

summarizes common issues, their potential causes, and recommended solutions.
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Problem Potential Cause(s) Recommended Solution(s)

High mitochondrial marker

signal (e.g., COXIV, TOMM20)

in the cytosolic fraction

1. Inefficient pelleting of

mitochondria: Centrifugation

speed or time may be

insufficient to pellet all

mitochondria.[1][2] 2. Over-

homogenization: Excessive

mechanical stress during cell

lysis can rupture mitochondrial

membranes, releasing

mitochondrial proteins into the

cytosol.[3] 3. Incorrect buffer

composition: The

homogenization buffer may not

adequately preserve

mitochondrial integrity.

1. Optimize centrifugation:

Increase the centrifugation

speed (e.g., to 10,000-12,000

x g) or duration to ensure

complete pelleting of

mitochondria.[1] A second

centrifugation of the

supernatant can also be

performed.[1] 2. Gentle

homogenization: Use a

Dounce homogenizer with a

loose pestle or reduce the

number of passes with a

syringe and needle.[3][4]

Monitor cell lysis under a

microscope.[3] 3. Use

appropriate buffers: Employ an

isotonic buffer (e.g., containing

sucrose or mannitol) to

maintain mitochondrial integrity

during isolation.[4][5]

Weak or no signal for cytosolic

marker (e.g., GAPDH, Tubulin)

in the cytosolic fraction

1. Insufficient cell lysis: Not

enough cells were lysed to

release an adequate amount

of cytosolic proteins. 2. Protein

degradation: Proteases

released during lysis may have

degraded the cytosolic

proteins.[6]

1. Optimize cell lysis: Ensure

complete cell lysis by adjusting

the homogenization method or

using a lysis buffer with

appropriate detergents.[7] 2.

Add protease inhibitors:

Always include a protease

inhibitor cocktail in your lysis

and fractionation buffers to

prevent protein degradation.[6]

Presence of both mitochondrial

and cytosolic markers in all

fractions

1. Cross-contamination during

pipetting: Aspirating part of the

mitochondrial pellet along with

the cytosolic supernatant. 2.

1. Careful pipetting: When

separating the supernatant

(cytosol) from the pellet

(mitochondria), carefully
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Inadequate washing of the

mitochondrial pellet: Cytosolic

proteins may remain trapped

with the mitochondrial pellet.[1]

aspirate the supernatant

without disturbing the pellet.

Leave a small amount of

supernatant behind to avoid

contamination. 2. Wash the

pellet: Wash the mitochondrial

pellet with isolation buffer to

remove residual cytosolic

proteins.[1]

Experimental Protocols
Detailed Methodology: Subcellular Fractionation by
Differential Centrifugation
This protocol describes the separation of cytosolic and mitochondrial fractions from cultured

mammalian cells.

Materials:

Cell scraper

Phosphate-buffered saline (PBS), ice-cold

Fractionation Buffer (e.g., 250 mM sucrose, 20 mM HEPES-KOH pH 7.4, 10 mM KCl, 1.5

mM MgCl2, 1 mM EDTA, 1 mM EGTA, with freshly added protease inhibitor cocktail)[8]

Dounce homogenizer with a loose-fitting pestle

Microcentrifuge tubes, pre-chilled

Refrigerated centrifuge

Procedure:

Cell Harvesting: Harvest cultured cells by scraping and transfer to a conical tube.
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Washing: Wash the cells with ice-cold PBS by centrifuging at 500 x g for 5 minutes at 4°C.

Discard the supernatant.

Cell Lysis: Resuspend the cell pellet in 5 volumes of ice-cold Fractionation Buffer. Allow the

cells to swell on ice for 15-20 minutes.

Homogenization: Transfer the cell suspension to a pre-chilled Dounce homogenizer. Perform

10-15 strokes with a loose-fitting pestle on ice. Check for cell lysis under a microscope.

Low-Speed Centrifugation (Nuclei and Unbroken Cells Removal): Transfer the homogenate

to a pre-chilled microcentrifuge tube and centrifuge at 700-1,000 x g for 10 minutes at 4°C.[2]

[9]

Cytosolic Fraction Collection: Carefully collect the supernatant, which contains the cytosol

and mitochondria, and transfer it to a new pre-chilled tube. This is the Total Lysate.

High-Speed Centrifugation (Mitochondria Pelleting): Centrifuge the supernatant from the

previous step at 10,000 x g for 15 minutes at 4°C.[10]

Final Fraction Separation:

Cytosolic Fraction: The resulting supernatant is the cytosolic fraction. Carefully transfer it

to a new clean tube.

Mitochondrial Fraction: The pellet contains the mitochondria.

Washing the Mitochondrial Pellet: Resuspend the mitochondrial pellet in fresh, ice-cold

Fractionation Buffer and centrifuge again at 10,000 x g for 15 minutes at 4°C. Discard the

supernatant. This wash step helps to remove contaminating cytosolic proteins.[1]

Storage: Store the cytosolic and mitochondrial fractions at -80°C for further analysis.
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Differential Centrifugation Workflow
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Caption: Workflow for separating cytosolic and mitochondrial fractions.
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Frequently Asked Questions (FAQs)
Q1: How can I assess the purity of my cytosolic and mitochondrial fractions?

A1: The most common method to assess the purity of your fractions is by Western blotting. You

should probe your blots with antibodies against specific subcellular markers.

Mitochondrial Markers: Common markers include Cytochrome c oxidase subunit IV (COXIV),

TOMM20, Prohibitin, and VDAC1.[11] These should be highly enriched in your mitochondrial

fraction and absent or significantly reduced in your cytosolic fraction.

Cytosolic Markers: Use antibodies against proteins like GAPDH, Tubulin, or Actin.[1] These

should be abundant in your cytosolic fraction and absent or at very low levels in your

mitochondrial fraction.

Q2: I still see mitochondrial contamination in my cytosolic fraction after differential

centrifugation. What else can I do?

A2: If you still have contamination issues, you can try a more advanced purification method like

density gradient centrifugation.[12][13] This technique separates organelles based on their

density. Methods using Percoll or sucrose gradients can yield highly purified mitochondrial

fractions.[5][12][14]

Q3: Are there commercial kits available to simplify the fractionation process?

A3: Yes, several companies offer kits for cytosolic and mitochondrial fractionation.[15][16]

These kits often provide optimized buffers and protocols that can save time and improve

reproducibility. Some kits are designed to minimize cross-contamination between fractions.[16]

[17]

Q4: My downstream application is very sensitive to mitochondrial contamination. What is the

best method for me?

A4: For highly sensitive applications, density gradient centrifugation is recommended for

achieving the highest purity.[5][13] Alternatively, affinity purification methods that use antibodies

against mitochondrial surface proteins conjugated to magnetic beads can provide a high yield

and purity of mitochondria.[13]
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Q5: Why do I see some cytosolic proteins in my mitochondrial fraction?

A5: It's important to remember that achieving 100% pure fractions is challenging.[1] Some

cytosolic proteins may be associated with the outer mitochondrial membrane or trapped during

the pelleting process. Performing additional wash steps of the mitochondrial pellet can help

reduce this type of contamination.[1] For extremely sensitive applications like proteomics, even

minor contaminants can be detected.[18]
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Troubleshooting Logic for Mitochondrial Contamination
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Caption: A decision tree for troubleshooting mitochondrial contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b1165588#dealing-with-mitochondrial-contamination-
in-cytosolic-extracts]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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